molecular formula C17H17FN2O3S B2665861 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide CAS No. 941994-25-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide

Cat. No.: B2665861
CAS No.: 941994-25-8
M. Wt: 348.39
InChI Key: OXXVZRHXDVTKBC-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide is a synthetic chemical compound of significant interest in early-stage investigative research. Its molecular structure, which integrates a 3-fluorobenzamide group with a 1,1-dioxidoisothiazolidin moiety, suggests potential for modulating various biological pathways. Researchers are exploring its utility as a potential inhibitor for specific enzyme targets, drawing parallels to other heterocyclic compounds used in biochemical probing . The inclusion of the isothiazolidin dioxide group is a subject of particular study, as this structural motif is found in molecules investigated for targeting cytochrome P450 enzymes . The fluorine atom on the benzamide ring enhances the molecule's properties, potentially influencing its binding affinity and metabolic stability. This reagent is intended for use in foundational in vitro assays to elucidate novel mechanisms of action and for high-throughput screening campaigns to identify new therapeutic leads. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12-6-7-15(20-8-3-9-24(20,22)23)11-16(12)19-17(21)13-4-2-5-14(18)10-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXVZRHXDVTKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide typically involves multiple steps, including the formation of the dioxidoisothiazolidinyl group and its subsequent attachment to the fluorobenzamide moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis. It also modulates G2 progression and controls the timing of entry into mitosis/meiosis by controlling the activation of cyclin B/CDK1 by phosphorylation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Divergences

The compound shares a benzamide backbone with several agrochemical and pharmaceutical agents. Key comparisons include:

(a) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Similarities : Both contain a substituted benzamide core.
  • Differences :
    • Flutolanil has a trifluoromethyl group at the benzamide’s 2-position, enhancing lipophilicity, whereas the target compound features a 3-fluoro substituent , which may optimize dipole interactions.
    • The phenyl ring in flutolanil is substituted with an isopropoxy group, contrasting with the target’s methyl and sultam groups .
  • Functional Implication : Flutolanil is a fungicide targeting succinate dehydrogenase , suggesting the target compound’s sultam group could influence similar enzymatic interactions.
(b) Compound 1a (N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide)
  • Similarities : Fluorine substitution and benzamide backbone.
  • Differences: Compound 1a includes a cyano-hydroxybutenamido side chain and isopropoxy group, enabling hydrogen bonding and steric effects absent in the target compound.
  • Functional Implication : Such side chains are typical in kinase inhibitors, highlighting how substituent choice directs target specificity .
(c) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide ()
  • Similarities :
    • Both contain a sultam ring (1,1-dioxide) and fluorinated benzamide.
  • Differences :
    • The compound replaces the isothiazolidine ring with a tetrahydrothiophene dioxido group and incorporates a furan-methyl moiety .
  • Functional Implication : The furan group may enhance π-π stacking, while the tetrahydrothiophene ring’s smaller size could alter conformational stability compared to the target’s isothiazolidine .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Flutolanil Compound
Molecular Weight ~350–370 g/mol (estimated) 323.3 g/mol 473.5 g/mol
LogP ~2.5–3.5 (moderate lipophilicity) 3.8 ~3.0–4.0 (due to furan and sultam)
Hydrogen Bond Donors 1 (amide NH) 1 2 (amide NH + furan CH)
Key Substituents 3-fluoro, sultam, methyl 2-CF₃, isopropoxy 3-methoxy, tetrahydrothiophene dioxido

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H12FNO3S
  • Molecular Weight : 273.34 g/mol
  • IUPAC Name : this compound

The compound features a dioxidoisothiazolidine moiety, which is significant for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Selectivity for COX-II over COX-I can improve its therapeutic profile by reducing gastrointestinal side effects associated with non-selective NSAIDs .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its anti-inflammatory effects by reducing oxidative stress in cells .
  • Tyrosinase Inhibition : Similar compounds have demonstrated significant inhibition of tyrosinase, an enzyme involved in melanin production. This activity suggests potential applications in treating hyperpigmentation disorders .

In Vitro Studies

Several studies have assessed the biological activity of related compounds, providing insights into the potential efficacy of this compound:

CompoundAssay TypeIC50 Value (µM)Notes
Analog 1Tyrosinase Inhibition17.62Moderate inhibition
Analog 3Tyrosinase Inhibition1.12Strongest inhibitor
This compoundCOX-II InhibitionTBDPotentially selective

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated in various cell lines:

  • B16F10 Melanoma Cells : The compound did not exhibit significant cytotoxicity at concentrations up to 20 µM over 48 and 72 hours.
  • Potential Therapeutic Window : The lack of cytotoxicity at effective concentrations indicates a favorable therapeutic window for further development.

Case Studies and Research Findings

Research has highlighted the potential applications of this compound in various fields:

  • Anti-inflammatory Applications : Due to its COX-II inhibitory activity, it could be beneficial in treating conditions characterized by excessive inflammation.
  • Dermatological Applications : Its tyrosinase inhibitory properties suggest utility in cosmetic formulations aimed at reducing hyperpigmentation.
  • Cancer Research : The compound's ability to modulate enzymatic pathways may offer new avenues for cancer therapy, particularly in targeting tumor-associated inflammation.

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